LY393558

Description

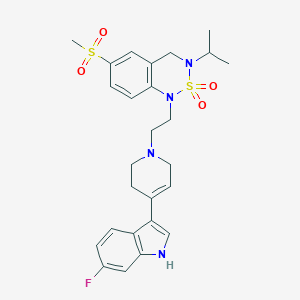

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN4O4S2/c1-18(2)31-17-20-14-22(36(3,32)33)5-7-26(20)30(37(31,34)35)13-12-29-10-8-19(9-11-29)24-16-28-25-15-21(27)4-6-23(24)25/h4-8,14-16,18,28H,9-13,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSLYAPLTMMCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC2=C(C=CC(=C2)S(=O)(=O)C)N(S1(=O)=O)CCN3CCC(=CC3)C4=CNC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438426 | |

| Record name | LY 393558 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271780-64-4 | |

| Record name | LY 393558 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of LY393558

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY393558 is a potent pharmacological agent with a dual mechanism of action, functioning as both a serotonin (B10506) reuptake inhibitor and a multi-receptor antagonist.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, summarizing key quantitative data, outlining relevant experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and related therapeutic agents.

Core Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

-

Inhibition of the Serotonin Transporter (SERT): this compound is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft into the presynaptic neuron.[1][2] By blocking SERT, this compound increases the concentration and prolongs the duration of action of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This is a well-established mechanism for many antidepressant medications.

-

Antagonism of 5-HT Receptors: In addition to its action on SERT, this compound acts as an antagonist at several key serotonin receptors, including the 5-HT1B, 5-HT1D, and 5-HT2A receptors.[1][2] By blocking these receptors, this compound modulates various downstream signaling cascades, contributing to its complex pharmacological profile. The antagonism of presynaptic 5-HT1B/1D autoreceptors, in particular, is thought to work synergistically with SERT inhibition to further increase synaptic serotonin levels.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and inhibitory concentrations of this compound for its primary molecular targets.

Table 1: Receptor Binding Affinities of this compound

| Target | Parameter | Value | Species | Reference |

| 5-HT1B Receptor | pKB | 9.05 | Human | [2] |

| 5-HT1D Receptor | pKB | 8.98 | Human | [2] |

| 5-HT2A Receptor | pKi | 7.29 | Human | [2] |

| 5-HT2B Receptor | pKi | 7.35 | Human | [2] |

Table 2: Transporter Inhibition Data for this compound

| Target | Parameter | Value | Species | Reference |

| Serotonin Transporter (SERT) | pIC50 | 8.48 | Not Specified | [2] |

Experimental Protocols

While the full-text articles detailing the specific experimental protocols for this compound by Mitchell et al. (2001), Pullar et al. (2001), and Baranowska-Kuczko et al. (2020) were not accessible for this review, this section outlines the general methodologies typically employed for the in vitro characterization of such compounds.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1B, 5-HT1D, and 5-HT2A receptors.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions) are prepared by homogenization and centrifugation.

-

Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors, [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate competition binding curves, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of serotonin by the serotonin transporter.

Objective: To determine the inhibitory potency (IC50) of this compound on the serotonin transporter.

General Protocol:

-

Synaptosome or Cell Preparation: Synaptosomes (nerve terminals) from a relevant brain region (e.g., cortex) or cells expressing the serotonin transporter are prepared.

-

Incubation: The prepared synaptosomes or cells are incubated with a radiolabeled substrate (e.g., [3H]-5-HT) and varying concentrations of the test compound (this compound).

-

Termination of Uptake: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.

-

Data Analysis: The data are used to determine the IC50 value for the inhibition of serotonin reuptake.

In Vitro Functional Assays (e.g., [35S]GTPγS Binding Assay)

Functional assays are used to determine whether a compound acts as an agonist or an antagonist at a G-protein coupled receptor.

Objective: To characterize this compound as an antagonist at 5-HT1B and 5-HT1D receptors.

General Protocol:

-

Membrane Preparation: Membranes from cells expressing the receptor of interest are prepared.

-

Incubation: The membranes are incubated with a known agonist for the receptor, [35S]GTPγS (a non-hydrolyzable GTP analog that binds to activated G-proteins), and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated, and the bound [35S]GTPγS is separated from the unbound by filtration.

-

Quantification: The amount of radioactivity is measured.

-

Data Analysis: An antagonist will inhibit the agonist-stimulated binding of [35S]GTPγS in a concentration-dependent manner, allowing for the determination of its potency (e.g., KB).

Signaling Pathways and Visualizations

The following diagrams illustrate the signaling pathways associated with the molecular targets of this compound.

Caption: Mechanism of this compound at the Serotonin Transporter (SERT).

Caption: Antagonism of 5-HT1B/1D Receptor Signaling by this compound.

Caption: Antagonism of 5-HT2A Receptor Signaling by this compound.

Conclusion

This compound possesses a multifaceted mechanism of action, combining potent serotonin reuptake inhibition with the antagonism of 5-HT1B, 5-HT1D, and 5-HT2A receptors. This dual action suggests a potential for a robust and possibly faster-acting therapeutic effect in conditions related to serotonergic dysregulation, such as depression. The quantitative data underscore its high affinity for these targets. Further research, particularly in vivo and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound. This guide provides a foundational understanding of this compound's core pharmacology to support such ongoing and future investigations.

References

An In-depth Technical Guide to LY393558: A Dual 5-HT1B/1D Receptor Antagonist and Serotonin Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LY393558 is a potent and selective pharmacological agent characterized by its dual mechanism of action as a high-affinity antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors, and as a potent inhibitor of the serotonin transporter (SERT). This unique profile suggests its potential as a therapeutic agent, particularly in the field of neuropsychiatric disorders. By blocking the inhibitory 5-HT1B/1D autoreceptors on presynaptic serotonin neurons while simultaneously inhibiting the reuptake of serotonin from the synaptic cleft, this compound produces a synergistic effect, leading to a more pronounced and sustained increase in extracellular serotonin levels compared to selective serotonin reuptake inhibitors (SSRIs) alone. This guide provides a comprehensive overview of the core pharmacological properties of this compound, including its receptor binding and transporter inhibition profiles, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and signaling pathways.

Core Pharmacological Properties: Data Presentation

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its receptor binding affinity, serotonin reuptake inhibition potency, and its effects on extracellular serotonin levels.

Table 1: Receptor Binding Affinity and Serotonin Transporter Inhibition of this compound

| Target | Parameter | Value | Reference |

| Human 5-HT1B Receptor | pKB | 9.05 | [1] |

| Human 5-HT1D Receptor | pKB | 8.98 | [1] |

| Human 5-HT2A Receptor | pKi | 7.29 | [1] |

| Human 5-HT2B Receptor | pKi | 7.35 | [1] |

| Serotonin Transporter (SERT) | pIC50 | 8.48 | [1] |

Table 2: In Vivo Effects of this compound on Extracellular Serotonin Levels

| Species | Brain Region | Dose (p.o.) | Maximum Increase in Extracellular 5-HT (% of baseline) | Comparison | Reference |

| Guinea Pig | Hypothalamus | 1-20 mg/kg | ~1500% (at 20 mg/kg) | Higher than a maximally effective dose of fluoxetine (B1211875) (20 mg/kg) | [2] |

| Rat | Frontal Cortex | 1-20 mg/kg | ~700% (at 20 mg/kg) | Higher than a maximally effective dose of fluoxetine (20 mg/kg) | [2] |

| Rat | Frontal Cortex | 5 mg/kg (acute) | Significantly greater than chronic fluoxetine (10 mg/kg/day for 21 days) | - | [2] |

| Rat (chronic this compound) | Frontal Cortex | 5 mg/kg/day for 21 days (challenge dose) | Further increase in extracellular 5-HT | In contrast to chronic fluoxetine treatment | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assays for 5-HT Receptors

These assays are performed to determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.

-

Membrane Preparation:

-

Cells stably expressing the human recombinant 5-HT1B, 5-HT1D, 5-HT2A, or 5-HT2B receptors are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D receptors).

-

Increasing concentrations of unlabeled this compound (competitor).

-

The prepared cell membranes.

-

-

The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand and is subtracted from the total binding to obtain specific binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the potency of this compound to inhibit the serotonin transporter (SERT).

-

Synaptosome Preparation:

-

A specific brain region (e.g., rat cerebral cortex) is dissected and homogenized in a sucrose (B13894) buffer.

-

The homogenate is centrifuged at a low speed to remove cellular debris.

-

The supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

-

The synaptosome pellet is resuspended in a suitable buffer.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with various concentrations of this compound.

-

A low concentration of [3H]-serotonin is added to initiate the uptake.

-

The uptake is allowed to proceed for a short period (e.g., 5 minutes) at 37°C.

-

The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

The amount of [3H]-serotonin taken up by the synaptosomes is determined by scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific [3H]-serotonin uptake (IC50) is calculated.

-

The pIC50 is then calculated as the negative logarithm of the IC50 value (in Molar).

-

In Vivo Microdialysis

This technique is used to measure the extracellular levels of serotonin in the brain of freely moving animals.

-

Surgical Procedure:

-

Animals (e.g., rats or guinea pigs) are anesthetized and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting a specific brain region (e.g., rat frontal cortex or guinea pig hypothalamus). Stereotaxic coordinates are determined using a relevant brain atlas.

-

The cannula is secured to the skull with dental cement, and the animal is allowed to recover from surgery.

-

-

Microdialysis Experiment:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Baseline samples are collected before the administration of this compound (or vehicle).

-

This compound is administered (e.g., orally), and dialysate collection continues for several hours.

-

-

Neurochemical Analysis:

-

The concentration of serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

The HPLC system is equipped with a reverse-phase column to separate serotonin from other neurochemicals.

-

The electrochemical detector is set at an appropriate potential to oxidize serotonin, generating a measurable electrical current that is proportional to its concentration.

-

-

Data Analysis:

-

The serotonin concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration.

-

The time course of the effect of this compound on extracellular serotonin levels is then plotted.

-

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Dual mechanism of action of this compound.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis experiment.

5-HT1B/1D Receptor Signaling Pathway

References

Technical Whitepaper: Serotonin Reuptake Inhibition Profile of LY393558

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

LY393558 is a novel pharmacological agent characterized by a dual mechanism of action: potent inhibition of the serotonin (B10506) transporter (SERT) and antagonism of the 5-HT1B and 5-HT1D receptors.[1][2] This profile suggests a potential for a more robust and rapid antidepressant effect compared to traditional selective serotonin reuptake inhibitors (SSRIs). This document provides a comprehensive technical overview of the serotonin reuptake inhibition profile of this compound, including quantitative binding and inhibition data, detailed experimental methodologies, and visual representations of its mechanism and the assays used for its characterization.

Core Pharmacological Profile: Quantitative Data

The pharmacological activity of this compound has been quantified through various in vitro assays. The following tables summarize the binding affinities (pKB and pKi) and the inhibitory potency (pIC50) of this compound at the human serotonin transporter and various serotonin receptors.

Table 1: Inhibitory Potency at the Human Serotonin Transporter (SERT)

| Parameter | Value | Reference |

| pIC50 | 8.48 |

Table 2: Antagonist Binding Affinity at Human Serotonin Receptors

| Receptor Subtype | Parameter | Value | Reference |

| 5-HT1B | pKB | 9.05 | |

| 5-HT1D | pKB | 8.98 | |

| 5-HT2A | pKi | 7.29 | |

| 5-HT2B | pKi | 7.35 |

Mechanism of Action: A Dual Approach

This compound's primary mechanism involves the potent inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration.[1] Unlike traditional SSRIs, this compound also acts as a potent antagonist at presynaptic 5-HT1B and 5-HT1D autoreceptors.[1] These autoreceptors typically function as a negative feedback mechanism, reducing serotonin release when synaptic levels are high. By blocking these receptors, this compound prevents this feedback inhibition, leading to a more substantial and sustained elevation of synaptic serotonin compared to what can be achieved with SERT inhibition alone.[1]

Caption: Mechanism of action of this compound at the serotonin synapse.

Experimental Protocols

The quantitative data presented in this document were derived from standardized in vitro pharmacological assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.[3][4] A competitive binding assay was used to determine the Ki and KB values of this compound for the 5-HT1B/1D and 5-HT2A/2B receptors.

Objective: To determine the binding affinity of this compound by measuring its ability to displace a known radioligand from its target receptor.

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B).

-

A specific radioligand for the target receptor (e.g., [3H]-GR125743 for 5-HT1B/1D).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.[5]

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki or KB value is then calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Serotonin Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the function of the serotonin transporter.

Objective: To determine the IC50 value of this compound for the inhibition of serotonin reuptake by SERT.

Materials:

-

Cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

-

[3H]-Serotonin ([3H]-5-HT) as the substrate.

-

This compound at various concentrations.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Plating: HEK293-hSERT cells are plated in multi-well plates and allowed to adhere.[6]

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of this compound or vehicle for a set period (e.g., 10-20 minutes) at 37°C.[7]

-

Initiation of Uptake: Uptake is initiated by adding a fixed concentration of [3H]-5-HT to each well.

-

Incubation: The cells are incubated for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

-

Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [3H]-5-HT.

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The amount of [3H]-5-HT uptake is plotted against the concentration of this compound, and non-linear regression is used to determine the IC50 value.

Caption: Workflow for an in vitro serotonin reuptake inhibition assay.

Conclusion

This compound demonstrates a potent and unique pharmacological profile characterized by high-affinity inhibition of the serotonin transporter and pronounced antagonism of 5-HT1B/1D autoreceptors. This dual mechanism of action distinguishes it from conventional SSRIs and suggests the potential for enhanced therapeutic efficacy in the treatment of depression and other serotonin-related disorders. The data and methodologies presented in this whitepaper provide a foundational understanding for further research and development of this compound.

References

- 1. This compound, a 5-hydroxytryptamine reuptake inhibitor and 5-HT(1B/1D) receptor antagonist: effects on extracellular levels of 5-hydroxytryptamine in the guinea pig and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY-393558 - Wikipedia [en.wikipedia.org]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. moleculardevices.com [moleculardevices.com]

- 7. giffordbioscience.com [giffordbioscience.com]

The Dual-Action Serotonin Modulator LY393558: An In-Depth Analysis of its Effects on Extracellular Serotonin Levels

A Technical Guide for Researchers and Drug Development Professionals

Abstract

LY393558 is a novel pharmacological agent characterized by its dual mechanism of action as a potent serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT(1B/1D) receptor antagonist. This unique profile suggests a potential for a more rapid and robust antidepressant effect compared to traditional SSRIs. This technical guide provides a comprehensive analysis of the preclinical data on the effects of this compound on extracellular serotonin levels. It includes a detailed summary of quantitative data from key microdialysis studies, a thorough description of the experimental methodologies employed, and a visual representation of the compound's mechanism of action through signaling pathway diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of next-generation antidepressant therapies.

Introduction

The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a key regulator of mood, cognition, and various physiological processes. The mainstay of treatment for major depressive disorder has been selective serotonin reuptake inhibitors (SSRIs), which act by blocking the serotonin transporter (SERT) and thereby increasing the concentration of serotonin in the synaptic cleft. However, the therapeutic effects of SSRIs are often delayed, and a significant portion of patients do not achieve full remission.

One of the key feedback mechanisms that can limit the efficacy of SSRIs is the activation of presynaptic 5-HT(1B/1D) autoreceptors. Increased synaptic serotonin levels resulting from SERT inhibition can activate these autoreceptors, leading to a decrease in serotonin synthesis and release, thus counteracting the effect of the SSRI.

This compound is a compound designed to overcome this limitation by combining SERT inhibition with 5-HT(1B/1D) receptor antagonism. This dual action is hypothesized to produce a more substantial and sustained increase in extracellular serotonin levels, potentially leading to a faster onset of action and greater antidepressant efficacy. This guide will delve into the preclinical evidence supporting this hypothesis.

Quantitative Data on Extracellular Serotonin Levels

The following tables summarize the key quantitative findings from in vivo microdialysis studies investigating the effects of this compound on extracellular serotonin levels in guinea pigs and rats. The data is primarily derived from the seminal study by Mitchell et al. (2001).[1]

Table 1: Acute Effects of Oral this compound on Extracellular Serotonin in Guinea Pig Hypothalamus [1]

| Treatment Group | Dose (mg/kg, p.o.) | Maximum Increase in Extracellular 5-HT (% of Baseline) |

| This compound | 1 | > Fluoxetine (B1211875) (20 mg/kg) |

| This compound | 5 | ~1500% |

| This compound | 10 | ~1500% |

| This compound | 20 | ~1500% |

| Fluoxetine | 20 | < this compound (1-20 mg/kg) |

Table 2: Acute Effects of Oral this compound on Extracellular Serotonin in Rat Frontal Cortex [1]

| Treatment Group | Dose (mg/kg, p.o.) | Maximum Increase in Extracellular 5-HT (% of Baseline) |

| This compound | 1 | > Fluoxetine (20 mg/kg) |

| This compound | 5 | ~700% |

| This compound | 10 | ~700% |

| This compound | 20 | ~700% |

| Fluoxetine | 20 | < this compound (1-20 mg/kg) |

Table 3: Comparison of Acute this compound and Chronic Fluoxetine in Rat Frontal Cortex [1]

| Treatment Group | Dose and Duration | Increase in Extracellular 5-HT |

| Acute this compound | 5 mg/kg, p.o. (single dose) | Significantly greater than chronic fluoxetine |

| Chronic Fluoxetine | 10 mg/kg/day, p.o. (21 days) | Less than acute this compound |

Table 4: Effects of Chronic this compound Administration in Rat Frontal Cortex [1]

| Chronic Pretreatment | Challenge Dose | Effect on Extracellular 5-HT |

| This compound (5 mg/kg/day for 21 days) | This compound | Further increase in extracellular 5-HT |

| Fluoxetine (10 mg/kg/day for 21 days) | Fluoxetine | No further increase in extracellular 5-HT |

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical studies to assess the impact of this compound on extracellular serotonin levels. The specific details are based on the abstract of Mitchell et al. (2001) and general knowledge of microdialysis procedures.[1]

Animal Models

-

Species: Male Dunkin-Hartley guinea pigs and male Sprague-Dawley rats were utilized in these studies.

-

Housing: Animals were housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, and had ad libitum access to food and water.

In Vivo Microdialysis

-

Surgical Procedure: Animals were anesthetized, and a guide cannula was stereotaxically implanted into the target brain region (hypothalamus for guinea pigs, frontal cortex for rats). The animals were allowed a post-operative recovery period.

-

Microdialysis Probe: On the day of the experiment, a microdialysis probe was inserted through the guide cannula.

-

Perfusion: The probe was continuously perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples were collected at regular intervals before and after drug administration.

Drug Administration

-

Route of Administration: this compound and fluoxetine were administered orally (p.o.).

-

Dosing: Doses ranged from 1 to 20 mg/kg for acute studies. For chronic studies, animals were treated daily for 21 days.

Neurochemical Analysis

-

Analytical Method: The concentration of serotonin in the dialysate samples was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: The serotonin levels in the post-drug samples were expressed as a percentage of the mean baseline concentration.

Signaling Pathways and Mechanism of Action

The dual mechanism of action of this compound, involving both serotonin transporter (SERT) inhibition and 5-HT(1B/1D) receptor antagonism, is key to its enhanced effect on extracellular serotonin. The following diagrams illustrate these pathways.

Caption: Basal serotonergic neurotransmission.

Caption: Mechanism of action of this compound.

Detailed Signaling Pathway of 5-HT(1B/1D) Autoreceptor Antagonism

The 5-HT(1B/1D) autoreceptors are G-protein coupled receptors that, upon activation by serotonin, initiate an intracellular signaling cascade that ultimately inhibits further serotonin release. By antagonizing these receptors, this compound prevents this negative feedback loop.

Caption: 5-HT(1B/1D) autoreceptor signaling cascade.

Discussion and Future Directions

The preclinical data strongly suggest that this compound, through its dual action on SERT and 5-HT(1B/1D) receptors, produces a more pronounced and sustained elevation of extracellular serotonin compared to a traditional SSRI like fluoxetine.[1] The ability of this compound to elicit a further increase in serotonin levels even after chronic administration is particularly noteworthy and suggests a lack of tolerance development to its effects.[1]

These findings provide a strong rationale for the clinical development of this compound as a potentially more effective and faster-acting antidepressant. Future research should focus on:

-

Clinical Trials: Rigorous, placebo-controlled clinical trials are necessary to establish the efficacy and safety of this compound in patients with major depressive disorder.

-

Biomarker Studies: Investigating potential biomarkers that could predict treatment response to this compound would be highly valuable for personalized medicine approaches.

-

Long-term Effects: Further preclinical and clinical studies are needed to fully understand the long-term neuroadaptive changes associated with chronic this compound treatment.

Conclusion

This compound represents a promising next-generation antidepressant with a novel mechanism of action. The preclinical evidence robustly demonstrates its ability to significantly elevate extracellular serotonin levels beyond that of traditional SSRIs. By simultaneously blocking serotonin reuptake and antagonizing the 5-HT(1B/1D) autoreceptors, this compound effectively disables a key negative feedback loop in the serotonergic system. This technical guide provides a comprehensive overview of the foundational preclinical data, which should serve as a valuable resource for the ongoing research and development of this and similar compounds.

References

An In-depth Technical Guide on the Discovery and Chemical Synthesis of LY393558

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY393558 is a potent and selective dual-acting ligand targeting the serotonin (B10506) 5-HT1B and 5-HT1D receptors as an antagonist, while also inhibiting the reuptake of serotonin. This unique pharmacological profile positions it as a significant tool for neuroscience research, particularly in the study of mood disorders and other conditions modulated by the serotonergic system. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and in vitro pharmacology of this compound, consolidating key data and experimental methodologies to support further research and development in this area.

Introduction: The Rationale for a Dual-Action Serotonergic Agent

The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating a wide range of physiological and psychological processes. Dysregulation of the serotonergic system is implicated in the pathophysiology of numerous central nervous system (CNS) disorders, including depression and anxiety.

Selective serotonin reuptake inhibitors (SSRIs) have been a cornerstone of treatment for these disorders. However, their therapeutic onset is often delayed, and a significant portion of patients do not achieve full remission. One hypothesis for this delay is the acute activation of presynaptic 5-HT1B and 5-HT1D autoreceptors by the initial increase in synaptic serotonin, which leads to a negative feedback loop that attenuates serotonin release.

The development of this compound was driven by the therapeutic hypothesis that combining serotonin reuptake inhibition with the antagonism of 5-HT1B and 5-HT1D autoreceptors could lead to a more rapid and robust antidepressant effect. By blocking these autoreceptors, the negative feedback mechanism is inhibited, theoretically leading to a more significant and sustained increase in synaptic serotonin levels.

Discovery of this compound

The discovery of this compound emerged from a dedicated drug discovery program aimed at identifying dual-action serotonergic agents. While specific details of the lead identification and optimization process for this compound are not extensively published in publicly available literature, the development of such compounds typically involves a multi-step medicinal chemistry effort. This process generally includes:

-

High-Throughput Screening (HTS): Screening of large chemical libraries against the serotonin transporter (SERT) and 5-HT1B/1D receptors to identify initial "hit" compounds.

-

Hit-to-Lead Chemistry: Chemical modification of the initial hits to improve potency, selectivity, and drug-like properties.

-

Lead Optimization: Further refinement of the lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles, ensuring suitable characteristics for in vivo studies.

The chemical structure of this compound, 1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]ethyl]-3,4-dihydro-3-(1-methylethyl)-6-(methylsulfonyl)-1H-2,1,3-benzothiadiazine-2,2-dioxide, reflects a design that incorporates moieties known to interact with both the serotonin transporter and 5-HT1B/1D receptors.

Chemical Synthesis

Proposed Retrosynthetic Pathway:

Caption: A plausible retrosynthetic pathway for this compound.

Key Synthetic Steps (Hypothetical):

-

Synthesis of 6-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (Intermediate A): This intermediate can be synthesized through a Fischer indole (B1671886) synthesis or a palladium-catalyzed cross-coupling reaction. A likely route involves the reaction of 6-fluoroindole with a protected 4-piperidone derivative, followed by dehydration and deprotection.

-

Synthesis of 1-(2-Chloroethyl)-3-isopropyl-6-(methylsulfonyl)-3,4-dihydro-1H-2,1,3-benzothiadiazine 2,2-dioxide (Intermediate B): The synthesis of the benzothiadiazine dioxide core is a more complex process. It would likely start from a substituted aniline (B41778) or anthranilic acid derivative. The key steps would involve sulfamoylation, cyclization, and subsequent N-alkylation with a 2-chloroethyl group.

-

Coupling of Intermediates A and B: The final step would involve the nucleophilic substitution reaction between the secondary amine of the tetrahydropyridine (B1245486) ring in Intermediate A and the chloroethyl group of Intermediate B to yield this compound.

In Vitro Pharmacological Profile

The biological activity of this compound has been characterized through a series of in vitro assays to determine its potency and selectivity for its primary targets.

Data Presentation

| Target | Assay Type | Parameter | Value | Reference |

| 5-HT1B Receptor | Radioligand Binding | pKB | 9.05 | |

| 5-HT1D Receptor | Radioligand Binding | pKB | 8.98 | |

| Serotonin Transporter (SERT) | [3H]-5-HT Uptake | pIC50 | 8.48 | |

| 5-HT2A Receptor | Radioligand Binding | pKi | 7.29 | |

| 5-HT2B Receptor | Radioligand Binding | pKi | 7.35 |

Experimental Protocols

While the specific, detailed protocols used by Eli Lilly for this compound are proprietary, the following are representative methodologies for the key in vitro assays.

4.2.1. 5-HT1B/1D Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the human 5-HT1B and 5-HT1D receptors.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors are prepared.

-

Assay Buffer: Typically, a Tris-HCl buffer containing physiological salts and protease inhibitors is used.

-

Radioligand: A high-affinity radioligand, such as [125I]-GTI or [3H]-GR125743, is used to label the receptors.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (and subsequently pKB) is calculated using the Cheng-Prusoff equation.

-

4.2.2. Serotonin Transporter (SERT) Uptake Assay

-

Objective: To measure the inhibitory potency of this compound on the serotonin transporter.

-

Methodology:

-

Cell Culture: A cell line endogenously or recombinantly expressing the human serotonin transporter (e.g., HEK293-hSERT cells) is used.

-

Assay Buffer: A Krebs-Ringer-HEPES buffer or similar physiological buffer is used.

-

Radiolabeled Substrate: [3H]-Serotonin ([3H]-5-HT) is used as the substrate for the transporter.

-

Inhibition Assay: Cells are pre-incubated with increasing concentrations of the test compound (this compound).

-

Uptake Initiation: A fixed concentration of [3H]-5-HT is added to initiate the uptake reaction.

-

Incubation: The cells are incubated for a short period to allow for transporter-mediated uptake.

-

Uptake Termination: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-5-HT.

-

Quantification: The amount of [3H]-5-HT taken up by the cells is determined by lysing the cells and measuring the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of [3H]-5-HT (IC50) is determined, from which the pIC50 is calculated.

-

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the modulation of serotonergic neurotransmission at multiple levels. The following diagrams illustrate the key signaling pathways and a typical experimental workflow for its in vitro characterization.

Caption: Mechanism of action of this compound in the synaptic cleft.

Caption: General experimental workflow for in vitro characterization.

Conclusion

This compound represents a significant advancement in the field of serotonergic drug discovery. Its dual mechanism of action, combining potent serotonin reuptake inhibition with 5-HT1B/1D receptor antagonism, offers a promising strategy to overcome some of the limitations of traditional SSRIs. This technical guide has provided a consolidated overview of its discovery rationale, a plausible synthetic approach, and its in vitro pharmacological profile, along with representative experimental protocols. Further research into the in vivo efficacy and safety of this compound and similar compounds will be crucial in determining their therapeutic potential for CNS disorders.

An In-depth Technical Guide on the Stability and Storage of LY393558

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known stability and storage conditions for the research compound LY393558. Due to the limited availability of public, in-depth stability data specific to this compound, this document also outlines general principles and methodologies for assessing the stability of pharmaceutical compounds, which are applicable to this compound.

Recommended Storage Conditions

This compound is a research chemical, and its long-term stability is best preserved under specific laboratory conditions. The primary recommendation from various suppliers is cryogenic storage to minimize degradation over time. For short-term handling and use, refrigeration is acceptable. The compound is considered stable enough for standard shipping durations at ambient temperatures.

Table 1: Summary of Recommended Storage and Handling Conditions for this compound

| Condition | Temperature Range | Duration | Recommendations |

| Long-term Storage | -20°C | Months to years | Recommended for maintaining the integrity of the compound for extended periods.[1][2][3][4][5] |

| Short-term Storage | 0 - 4°C | Days to weeks | Suitable for temporary storage between experiments.[3] |

| Shipping | Ambient Temperature | A few weeks | The compound is stable enough for ordinary shipping and customs processing without special cooling.[3] |

| In Solution (DMSO) | -20°C | Use as soon as possible | Long-term storage of solutions is not recommended to avoid degradation in the solvent.[2] |

Principles of Stability Testing for Pharmaceutical Compounds

To ensure the safety, efficacy, and quality of a drug substance like this compound, rigorous stability testing is essential. These studies are designed to understand how the compound changes over time under the influence of various environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) provides guidelines for these studies.

A crucial component of stability assessment is the forced degradation study , also known as stress testing. In these studies, the compound is intentionally exposed to harsh conditions to accelerate its degradation. This helps in:

-

Identifying potential degradation products.

-

Elucidating degradation pathways.

-

Developing and validating stability-indicating analytical methods that can distinguish the active compound from its degradation products.

Experimental Protocols for Stability Assessment

While specific experimental protocols for this compound are not publicly available, a general approach to a forced degradation study would involve the following steps.

Workflow for a Forced Degradation Study

Methodology for a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing. The goal is to develop a method that can separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products.

-

Column Selection : A reversed-phase column (e.g., C18) is commonly used for compounds like this compound.

-

Mobile Phase Optimization : A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation of all components.

-

Detection : A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of the compound.

-

Method Validation : The developed method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways

Without specific data for this compound, it is not possible to detail its degradation pathways. Generally, compounds with its structural features (indoles, sulfonamides) may be susceptible to:

-

Oxidation : The indole (B1671886) ring and secondary amine functionalities can be prone to oxidation.

-

Hydrolysis : The sulfonamide group could be susceptible to hydrolysis under strong acidic or basic conditions.

-

Photodegradation : Aromatic systems like the indole nucleus can be sensitive to light.

The identification of degradation products would require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway for Stability Analysis

References

- 1. A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. saudijournals.com [saudijournals.com]

An In-Depth Technical Guide on the Potential Therapeutic Targets of LY393558

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY393558 is a potent and selective ligand that exhibits a multi-target pharmacological profile, primarily interacting with key components of the serotonergic system. This document provides a comprehensive technical overview of its primary therapeutic targets: the Serotonin (B10506) Transporter (SERT), and the 5-HT1B, 5-HT1D, and 5-HT2A receptors. Through a detailed examination of its binding affinities, functional activities, and the associated signaling pathways, this guide aims to elucidate the therapeutic potential of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction

This compound is a novel compound with a significant affinity for multiple serotonergic targets. It acts as a potent serotonin reuptake inhibitor and a functional antagonist at the 5-HT1B, 5-HT1D, and 5-HT2A receptors.[1][2] This unique pharmacological profile suggests its potential application in a variety of neurological and psychiatric disorders where modulation of the serotonin system is a key therapeutic strategy. This guide synthesizes the current knowledge on this compound, focusing on its molecular interactions and the downstream consequences of target engagement.

Therapeutic Targets and Pharmacological Profile

This compound's therapeutic potential stems from its ability to simultaneously modulate several key proteins in the serotonin signaling cascade. Its primary targets include:

-

Serotonin Transporter (SERT): this compound is a potent inhibitor of SERT, the primary mechanism for clearing serotonin from the synaptic cleft.[2] Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.

-

5-HT1B Receptor: This receptor acts as a presynaptic autoreceptor, and its activation inhibits serotonin release. This compound is a potent antagonist of the 5-HT1B receptor, blocking this negative feedback loop and further contributing to increased synaptic serotonin levels.[2][3]

-

5-HT1D Receptor: Similar to the 5-HT1B receptor, the 5-HT1D receptor can function as a presynaptic autoreceptor to inhibit serotonin release. This compound also demonstrates high antagonist potency at this receptor subtype.[2][4]

-

5-HT2A Receptor: This receptor is involved in a wide range of physiological and behavioral processes. This compound acts as an antagonist at the 5-HT2A receptor, which may contribute to its overall therapeutic effect and side-effect profile.[2]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of this compound at its primary targets, as reported in key literature.

Table 1: Binding Affinity (pKi) and Inhibitory Potency (pIC50) of this compound

| Target | Parameter | Value | Reference |

| Serotonin Transporter (SERT) | pIC50 | 8.48 | |

| 5-HT1B Receptor | pKB | 9.05 | |

| 5-HT1D Receptor | pKB | 8.98 | |

| 5-HT2A Receptor | pKi | 7.29 | |

| 5-HT2B Receptor | pKi | 7.35 |

Signaling Pathways

The interaction of this compound with its targets initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathways affected by this compound.

Serotonin Transporter (SERT) Inhibition

Inhibition of SERT by this compound directly increases the concentration of serotonin in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors.

5-HT1B/1D Receptor Antagonism

As an antagonist, this compound blocks the inhibitory effect of presynaptic 5-HT1B and 5-HT1D autoreceptors, leading to a further increase in serotonin release. These receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o, inhibiting adenylyl cyclase and reducing cAMP levels.[5][6]

5-HT2A Receptor Antagonism

This compound antagonizes the 5-HT2A receptor, a Gq/11-coupled GPCR. Activation of this receptor typically leads to the activation of phospholipase C (PLC), which in turn increases intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and protein kinase C (PKC) activation. By blocking this pathway, this compound modulates downstream signaling.[5][7]

Experimental Protocols

The following sections detail the methodologies used in key studies to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for SERT, 5-HT1B, 5-HT1D, and 5-HT2A receptors.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant receptor of interest (e.g., HEK293 cells for SERT, CHO cells for 5-HT receptors) or from specific brain regions (e.g., rat cortex).

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [125I]GTI for 5-HT1B/1D, [3H]ketanserin for 5-HT2A) and varying concentrations of this compound in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

-

Functional Assays

-

Objective: To determine the functional potency (IC50) of this compound to inhibit serotonin reuptake.

-

Protocol (using human placental choriocarcinoma JAR cells): [8][9]

-

Cell Culture: JAR cells, which endogenously express SERT, are cultured to confluence in 96-well plates.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound.

-

Uptake: [3H]5-HT is added to initiate the uptake reaction, and the incubation is carried out for a defined period at 37°C.

-

Termination: Uptake is terminated by washing with ice-cold buffer.

-

Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured by scintillation counting.

-

Data Analysis: IC50 values are calculated from the concentration-response curves.

-

References

- 1. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. LY-393558 - Wikipedia [en.wikipedia.org]

- 3. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. What are 5-HT1D receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. Serotonin - Wikipedia [en.wikipedia.org]

- 7. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Identification of a Novel Selective Serotonin Reuptake Inhibitor by Coupling Monoamine Transporter-Based Virtual Screening and Rational Molecular Hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of LY393558

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY393558 is a potent pharmacological agent characterized by a dual mechanism of action: it functions as a serotonin (B10506) reuptake inhibitor and a multi-receptor antagonist, targeting the 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B serotonin receptors.[1][2][3] This unique profile makes it a valuable tool for research in neuroscience and drug development, particularly in studies related to depression and other neuropsychiatric disorders. These application notes provide detailed protocols for in vitro assays to characterize the binding affinity and functional activity of this compound at its principal molecular targets.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological profile of this compound at its primary targets.

| Target | Assay Type | Parameter | Value | Reference |

| Serotonin Transporter (SERT) | [³H]5-HT Uptake Inhibition | pIC₅₀ | 8.48 | [2][3] |

| 5-HT₁B Receptor | [³⁵S]GTPγS Functional Antagonism | pKₑ | 9.05 | [2][3] |

| 5-HT₁D Receptor | [³⁵S]GTPγS Functional Antagonism | pKₑ | 8.98 | [2][3] |

| 5-HT₂ₐ Receptor | Receptor Binding Affinity | pKᵢ | 7.29 | [2][3] |

| 5-HT₂ₑ Receptor | Receptor Binding Affinity | pKᵢ | 7.35 | [2][3] |

Signaling Pathways and Mechanism of Action

This compound interacts with multiple components of the serotonergic system. The following diagrams illustrate the canonical signaling pathways of its molecular targets.

Experimental Protocols

The following protocols are based on established methodologies for characterizing ligands at serotonin receptors and transporters and are adapted for the evaluation of this compound.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled serotonin into rat brain synaptosomes.[4][5][6]

Materials:

-

Rat cortical tissue

-

Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.8 g/L D-glucose, 10 mM HEPES, pH 7.4)

-

[³H]5-Hydroxytryptamine ([³H]5-HT)

-

This compound and reference compounds (e.g., fluoxetine)

-

Scintillation cocktail

-

Glass fiber filters (e.g., GF/B)

-

Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, scintillation counter

Protocol:

-

Synaptosome Preparation:

-

Homogenize fresh rat cortical tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (synaptosomes) in KRH buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Uptake Assay:

-

In a 96-well plate, add KRH buffer, synaptosomes (final concentration ~10-20 µg protein/well), and varying concentrations of this compound or reference compound.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the uptake by adding [³H]5-HT (final concentration ~10 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold KRH buffer.

-

-

Data Analysis:

-

Dry the filters, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a standard SERT inhibitor (e.g., 10 µM fluoxetine).

-

Calculate specific uptake by subtracting non-specific from total uptake.

-

Plot the percentage inhibition of specific [³H]5-HT uptake against the concentration of this compound to determine the IC₅₀ value.

-

5-HT₁B and 5-HT₁D Receptor Radioligand Binding Assays

These assays determine the binding affinity of this compound to 5-HT₁B and 5-HT₁D receptors using a competitive binding format.[7][8][9]

Materials:

-

Cell membranes expressing human recombinant 5-HT₁B or 5-HT₁D receptors

-

Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4)

-

Radioligand: [¹²⁵I]GTI for 5-HT₁B or [³H]5-HT for 5-HT₁D

-

This compound and reference compounds (e.g., GR127935)

-

Non-specific binding control (e.g., 10 µM 5-HT)

-

Scintillation cocktail or gamma counter tubes

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

96-well plates, cell harvester, scintillation or gamma counter

Protocol:

-

Assay Setup:

-

In a 96-well plate, add binding buffer, cell membranes (20-40 µg protein/well), radioligand (at a concentration close to its Kd), and varying concentrations of this compound or reference compound.

-

For non-specific binding wells, add the non-specific control compound.

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the binding by rapid filtration through pre-soaked glass fiber filters.

-

Wash the filters three times with ice-cold binding buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

5-HT₂A and 5-HT₂B Receptor Functional Antagonism Assays

These assays measure the ability of this compound to antagonize the agonist-induced functional response of 5-HT₂A and 5-HT₂B receptors, typically by measuring intracellular calcium mobilization or inositol (B14025) phosphate (B84403) (IP) accumulation.[10][11][12]

Materials:

-

Cells stably expressing human recombinant 5-HT₂A or 5-HT₂B receptors (e.g., CHO-K1 or HEK293 cells)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

Fluorescent calcium indicator (e.g., Fluo-4 AM) or IP-One HTRF assay kit

-

5-HT (agonist)

-

This compound and reference antagonists (e.g., ketanserin (B1673593) for 5-HT₂A, SB204741 for 5-HT₂B)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Protocol (Calcium Mobilization):

-

Cell Preparation:

-

Plate the cells in black, clear-bottom plates and grow to confluence.

-

Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions (e.g., 1-hour incubation with Fluo-4 AM at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

-

Assay Procedure:

-

Place the plate in a fluorescence plate reader.

-

Add varying concentrations of this compound or a reference antagonist to the wells and incubate for 15-30 minutes.

-

Establish a baseline fluorescence reading.

-

Inject a fixed concentration of 5-HT (EC₈₀) and measure the change in fluorescence over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage inhibition of the 5-HT response against the concentration of this compound to determine the IC₅₀ value.

-

Calculate the pA₂ or pKₑ value to quantify the antagonist potency.

-

Experimental Workflow

References

- 1. LY-393558 - Wikipedia [en.wikipedia.org]

- 2. LY 393558 | CAS 271780-64-4 | this compound | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of serotonin uptake in rat brain synaptosomes by plasma from patients with premenstrual syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uptake of serotonin into rat platelets and synaptosomes: comparative structure-activity relationships, energetics and evaluation of the effects of acute and chronic nortriptyline administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. innoprot.com [innoprot.com]

Application Notes and Protocols for LY393558 in In Vitro Neuroscience Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY393558 is a potent and versatile pharmacological tool for neuroscience research, acting as a dual antagonist for the serotonin (B10506) 5-HT1B and 5-HT1D receptors and as an inhibitor of the serotonin transporter (SERT). This dual mechanism of action allows for the investigation of the complex interplay between serotonergic signaling pathways in various neuronal processes. These application notes provide detailed protocols for utilizing this compound in relevant in vitro cell culture models to dissect its effects on neuronal function. The human neuroblastoma cell line, SH-SY5Y, and primary rodent cortical neurons are presented as suitable models for these investigations.

Mechanism of Action

This compound exerts its effects through two primary mechanisms:

-

5-HT1B/1D Receptor Antagonism: The 5-HT1B and 5-HT1D receptors are Gi/o-coupled receptors.[1] Their activation by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound blocks these downstream effects of serotonin, leading to a disinhibition of adenylyl cyclase and potentially altering neuronal excitability and neurotransmitter release.

-

Serotonin Transporter (SERT) Inhibition: this compound also blocks the reuptake of serotonin from the synaptic cleft by inhibiting SERT. This leads to an increase in the extracellular concentration of serotonin, thereby prolonging its signaling effects at other serotonin receptors.

Data Presentation

The following table summarizes the known in vitro binding affinities and inhibitory concentrations of this compound.

| Target | Parameter | Value | Species | Reference |

| 5-HT1B Receptor | pKB | 9.05 | Not Specified | |

| 5-HT1D Receptor | pKB | 8.98 | Not Specified | |

| Serotonin Transporter (SERT) | pIC50 | 8.48 | Not Specified | |

| 5-HT2A Receptor | pKi | 7.29 | Not Specified | |

| 5-HT2B Receptor | pKi | 7.35 | Not Specified |

Signaling Pathway

The signaling pathway affected by this compound's antagonism of 5-HT1B/1D receptors is depicted below.

Caption: Signaling pathway of 5-HT1B/1D receptors and the points of intervention for this compound.

Experimental Protocols

Model System 1: Differentiated SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a widely used model in neuroscience as it can be differentiated to exhibit a more mature neuronal phenotype.

Protocol 1: Differentiation of SH-SY5Y Cells

This protocol is adapted from established methods to generate a neuron-like phenotype.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Retinoic Acid (RA)

-

Brain-Derived Neurotrophic Factor (BDNF)

-

Poly-D-Lysine

-

6-well plates

Procedure:

-

Coat 6-well plates with Poly-D-Lysine (10 µg/mL in sterile water) overnight at 37°C. Aspirate and wash with sterile PBS.

-

Seed SH-SY5Y cells at a density of 1 x 105 cells/well in DMEM/F12 with 10% FBS.

-

After 24 hours, replace the medium with DMEM/F12 containing 2% FBS and 10 µM Retinoic Acid.

-

Incubate for 5 days, replacing the medium every 2-3 days.

-

On day 6, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF.

-

Maintain the cells in the BDNF-containing medium for an additional 2-3 days before experimentation. Differentiated cells will exhibit extensive neurite outgrowth.

Protocol 2: Serotonin Reuptake Inhibition Assay

This protocol is designed to measure the inhibitory effect of this compound on serotonin transporter (SERT) activity in differentiated SH-SY5Y cells.

Materials:

-

Differentiated SH-SY5Y cells in a 24-well plate

-

Krebs-Ringer-HEPES (KRH) buffer

-

[3H]-Serotonin

-

This compound

-

Scintillation fluid and counter

Procedure:

-

Wash differentiated SH-SY5Y cells twice with KRH buffer.

-

Pre-incubate the cells for 15 minutes at 37°C with varying concentrations of this compound (e.g., 10-10 to 10-5 M) or vehicle control in KRH buffer.

-

Initiate the uptake by adding [3H]-Serotonin to a final concentration of 10 nM.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Model System 2: Primary Rodent Cortical Neurons

Primary cortical neurons provide a more physiologically relevant model for studying neuronal function.

Protocol 3: Culture of Primary Rat Cortical Neurons

Materials:

-

Timed-pregnant Sprague-Dawley rat (E18)

-

Hibernate-E medium

-

Papain

-

Neurobasal medium

-

B-27 supplement

-

GlutaMAX

-

Poly-L-lysine coated plates

Procedure:

-

Dissect the cerebral cortices from E18 rat embryos in ice-cold Hibernate-E medium.

-

Mince the tissue and incubate in papain solution for 20 minutes at 37°C.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Plate the cells on Poly-L-lysine coated plates at a density of 2 x 105 cells/cm2 in Neurobasal medium supplemented with B-27 and GlutaMAX.

-

Maintain the cultures at 37°C in a 5% CO2 incubator. Change half of the medium every 3-4 days.

-

Neurons can be used for experiments after 7-14 days in vitro (DIV).

Protocol 4: cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the serotonin-mediated inhibition of cAMP production in primary cortical neurons.

Materials:

-

Primary cortical neurons (DIV 10-14) in a 48-well plate

-

Serotonin (5-HT)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Pre-incubate primary cortical neurons with varying concentrations of this compound (e.g., 10-10 to 10-5 M) or vehicle for 20 minutes at 37°C.

-

Add serotonin to a final concentration of 1 µM (to activate 5-HT1B/1D receptors) and forskolin to a final concentration of 10 µM (to stimulate adenylyl cyclase).

-

Incubate for 15 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Calculate the percent antagonism of the serotonin effect for each concentration of this compound and determine the IC50 or KB value.

Experimental Workflows

The following diagrams illustrate the general workflows for the described experimental protocols.

Caption: Workflow for the Serotonin Reuptake Inhibition Assay.

Caption: Workflow for the cAMP Accumulation Assay.

References

Application Notes and Protocols for LY393558 In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of LY393558, a potent serotonin (B10506) reuptake inhibitor and 5-HT1B/1D receptor antagonist. This document includes recommended dosage regimens, detailed experimental protocols, and a visualization of the compound's mechanism of action.

Introduction

This compound is a dual-acting compound that simultaneously blocks the serotonin transporter (SERT) and antagonizes the 5-HT1B and 5-HT1D autoreceptors. This unique mechanism of action leads to a more pronounced and sustained increase in extracellular serotonin levels compared to selective serotonin reuptake inhibitors (SSRIs) alone.[1] These characteristics make this compound a valuable tool for investigating the role of the serotonergic system in various physiological and pathological processes in vivo.

In Vivo Dosage and Administration

The following table summarizes the recommended dosages for this compound in preclinical in vivo studies, primarily based on research in rats and guinea pigs.

| Animal Model | Dosage Range (Acute) | Administration Route | Chronic Dosage Regimen | Administration Route | Reference |

| Rat (Frontal Cortex) | 1 - 20 mg/kg | Oral (p.o.) | 5 mg/kg/day for 21 days | Oral (p.o.) | [1] |

| Guinea Pig (Hypothalamus) | 1 - 20 mg/kg | Oral (p.o.) | Not Reported | Not Applicable | [1] |

Note on Vehicle Selection: The specific vehicle used for the oral administration of this compound is not explicitly detailed in the primary literature. For hydrophobic compounds intended for oral gavage in rodents, common vehicles include a suspension in 0.5% or 1% methylcellulose, or a solution in a mixture of polyethylene (B3416737) glycol (PEG) and water. It is recommended to perform small-scale solubility and stability tests to determine the optimal vehicle for your specific formulation.

Key Experimental Protocol: In Vivo Microdialysis for Extracellular Serotonin Measurement

This protocol outlines the methodology for in vivo microdialysis to measure changes in extracellular serotonin levels in the brain of awake, freely moving rats following the administration of this compound. This method is based on the procedures described by Mitchell et al. (2001).

Objective: To quantify the effect of this compound on extracellular serotonin concentrations in a specific brain region (e.g., frontal cortex).

Materials:

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes (concentric or U-shaped) with a suitable molecular weight cut-off

-

Guide cannula

-

Surgical tools for stereotaxic implantation

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Anesthetic (e.g., isoflurane)

-

Analgesics

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat using a suitable anesthetic.

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., frontal cortex).

-

Implant a guide cannula stereotaxically to the desired coordinates and secure it with dental cement.

-

Administer post-operative analgesics and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.

-

Connect the probe inlet to a perfusion pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 60-90 minutes to obtain a stable baseline of extracellular serotonin.

-

-

Baseline Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes to establish a stable baseline of serotonin levels.

-

-

Administration of this compound:

-

Prepare the desired dose of this compound in a suitable vehicle for oral administration.

-

Administer the compound to the animal via oral gavage.

-

-

Post-Administration Sample Collection:

-

Continue collecting dialysate samples at the same regular intervals for a defined period (e.g., 3-4 hours) to monitor the change in extracellular serotonin levels.

-

-

Sample Analysis:

-

Analyze the collected dialysate samples using an HPLC system with electrochemical detection to quantify the concentration of serotonin.

-

-

Data Analysis: